BS3-d4 Deuterated Crosslinker

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

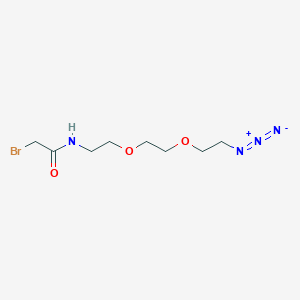

BS3-d4 Deuterated Crosslinker, or Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4, is a water soluble and membrane impermeable, protein crosslinking agent with four deuterium atoms to provide a four dalton shift by mass spectrometry.

Applications De Recherche Scientifique

Probing Conformational Changes in Protein Complexes

BS3-d4, a deuterated variant of the bis(sulfosuccinimidyl)suberate (BS3) cross-linker, is instrumental in studying conformational changes in protein complexes. This approach involves using nondeuterated BS3-d0 and deuterated BS3-d4 to compare the cross-linking in protein complexes under different conditions, such as ligand binding or phosphorylation changes. This method was applied to investigate subunit interactions in ATP synthase affected by dephosphorylation, demonstrating its utility in assessing the impact of various stimuli on protein complexes (Schmidt & Robinson, 2014).

Enhancing Structural Biology Studies

BS3-d4 plays a significant role in integrative structural biology, particularly in chemical crosslinking mass spectrometry (XL-MS). This method, which involves cross-linking protein complexes and characterizing them using mass spectrometry, leverages BS3-d4 to establish distance constraints between amino acids, thereby providing insights into protein structures and interactions. This application has been demonstrated in studies involving proteins with complex structures (Merkley et al., 2014).

Investigating Protein Interactions and Aggregations

BS3-d4 is also used to study protein interactions and aggregations. For instance, it has been utilized to explore the interactions within soluble aggregates of monoclonal antibodies, providing valuable insights for bioengineering and pharmaceutical studies (Zhao, Hao, & Gu, 2013).

Exploring the Structure of Polymer Blends

In the field of materials science, BS3-d4 contributes to understanding the thermodynamics and phase separation in polymer blends. Studies have examined the crosslinking of deuterated polystyrene in such blends, revealing the influence of crosslinking on the system's free energy and phase behavior (Briber & Bauer, 1991).

Analyzing Protein Conformations

The use of BS3-d4 in conjunction with mass spectrometry aids in the analysis of protein conformations. This application is evident in studies involving isotopically labeled cross-linkers like BS3-d4, which tag cross-linked regions in proteins, thereby enabling the investigation of protein structures at a low resolution (Nielsen et al., 2007).

Propriétés

Nom du produit |

BS3-d4 Deuterated Crosslinker |

|---|---|

Formule moléculaire |

C16H14D4N2Na2O14S2 |

Poids moléculaire |

576.44 |

Nom IUPAC |

Suberic acid-2,2,7,7-d4 bis (3-sulfo-N-hydroxysuccinimide ester) disodium salt |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |

Clé InChI |

MGJYOHMBGJPESL-JVDLJEIDSA-L |

SMILES |

O=C(ON1C(CC(S(=O)([O-])=O)C1=O)=O)C([2H])([2H])CCCCC([2H])([2H])C(ON2C(CC(S(=O)([O-])=O)C2=O)=O)=O.[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BS3-d4, BS3-d4 Deuterated Crosslinker, Deuterated Crosslinker BS3-d4, D4-BS3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aR,4R,9bR)-4-(hydroxymethyl)-8-[2-(2-methoxyphenyl)ethynyl]-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B1192335.png)

![(1R)-2-acetyl-N-(2-fluorophenyl)-1-(hydroxymethyl)-7-methoxyspiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4'-piperidine]-1'-carboxamide](/img/structure/B1192340.png)

![4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide](/img/structure/B1192341.png)

![N-(2,6-dichlorophenyl)-4-[4-(dihydroxyamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B1192346.png)